molecular formula C13H11FO3 B8291545 (6-Fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester

(6-Fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester

Cat. No.: B8291545
M. Wt: 234.22 g/mol
InChI Key: QOMVYQPPZSXVGL-UHFFFAOYSA-N
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Description

(6-Fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C13H11FO3 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11FO3

Molecular Weight

234.22 g/mol

IUPAC Name

methyl 2-(6-fluoro-4-hydroxynaphthalen-2-yl)acetate

InChI

InChI=1S/C13H11FO3/c1-17-13(16)6-8-4-9-2-3-10(14)7-11(9)12(15)5-8/h2-5,7,15H,6H2,1H3

InChI Key

QOMVYQPPZSXVGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C2C=C(C=CC2=C1)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (4-benzyloxy-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester (876 mg, 2.7 mmol) in methanol (20 mL) was added 10% palladium on carbon (132 mg). The resulting mixture was stirred vigorously under a hydrogen atmosphere (balloon) overnight and then filtered. The filtrate was concentrated in vacuo to give (6-fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester (601 mg, 95%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.69-7.76 (m, 2H), 7.30 (s, 1H), 7.22-7.26 (m, 1H), 6.82 (s, 1H), 3.74 (s, 3H), 3.72 (s, 2H).
Name
(4-benzyloxy-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester
Quantity
876 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
COC(=O)Cc1cc(OCc2ccccc2)c2cc(F)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of (4-benzyloxy-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester (18.5 g, 57.0 mmol) in methanol (200 mL) was added 10% palladium on carbon (2.78 g). The resulting mixture was vigorously stirred under a balloon of hydrogen overnight. The reaction mixture was filtered through celite. The filtrate was concentrated in vacuo to obtain a crude product. Silica gel chromatography (10% ethyl acetate-hexane) afforded (6-fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester (10.24 g, 76%) as a white solid. MS cald. for C13H12FO3 [(M+H)+]: 235, obsd. 235.2.
Name
(4-benzyloxy-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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